

PCC0208017: A Technical Guide to Blood-Brain Barrier Permeability

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Compound of Interest

Compound Name: PCC0208017

Cat. No.: B10831311

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) permeability of **PCC0208017**, a novel small-molecule dual inhibitor of microtubule affinity regulating kinases (MARKs) 3 and 4. **PCC0208017** has shown promise in preclinical studies for the treatment of gliomas, the most common type of primary brain tumor.[1][2] A critical factor in the therapeutic potential of any neurological drug is its ability to effectively cross the BBB and reach its target within the central nervous system (CNS). This document summarizes the available quantitative data, details the experimental protocols used in these assessments, and provides visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Pharmacokinetic Parameters

The blood-brain barrier permeability of **PCC0208017** was evaluated in vivo using a murine model. Following a single oral administration, the concentration of **PCC0208017** was quantified in both plasma and brain tissue to determine its pharmacokinetic profile and ability to penetrate the CNS. The key pharmacokinetic parameters are summarized in the table below.

Parameter	Plasma	Brain	Units
Maximum Concentration (Cmax)	1.36	0.14	µg/mL
Time to Maximum Concentration (Tmax)	0.833	0.833	h

Data from a study in C57BL/6 mice following a single oral administration of 50 mg/kg **PCC0208017**.[\[1\]](#)[\[3\]](#)

Experimental Protocols

The following section details the methodologies employed in the in vivo pharmacokinetic studies to assess the BBB permeability of **PCC0208017**.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the in vivo experiment conducted to determine the concentration of **PCC0208017** in plasma and brain tissue over time.

1. Animal Model:

- C57BL/6 mice were used for the study.

2. Compound Administration:

- PCC0208017** was suspended in a 0.5% methylcellulose solution.
- A single oral dose of 50 mg/kg was administered to the mice.[\[3\]](#)[\[4\]](#)

3. Sample Collection:

- Blood and brain tissue samples were collected at various time points post-administration to characterize the pharmacokinetic profile.

4. Sample Preparation:

- Plasma: Blood samples were processed to separate the plasma.

- Brain Tissue: Brain tissue was homogenized to prepare it for analysis.

5. Quantification of **PCC0208017**:

- The concentration of **PCC0208017** in plasma and brain homogenates was determined using a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) system.[1][4]

Visualizations

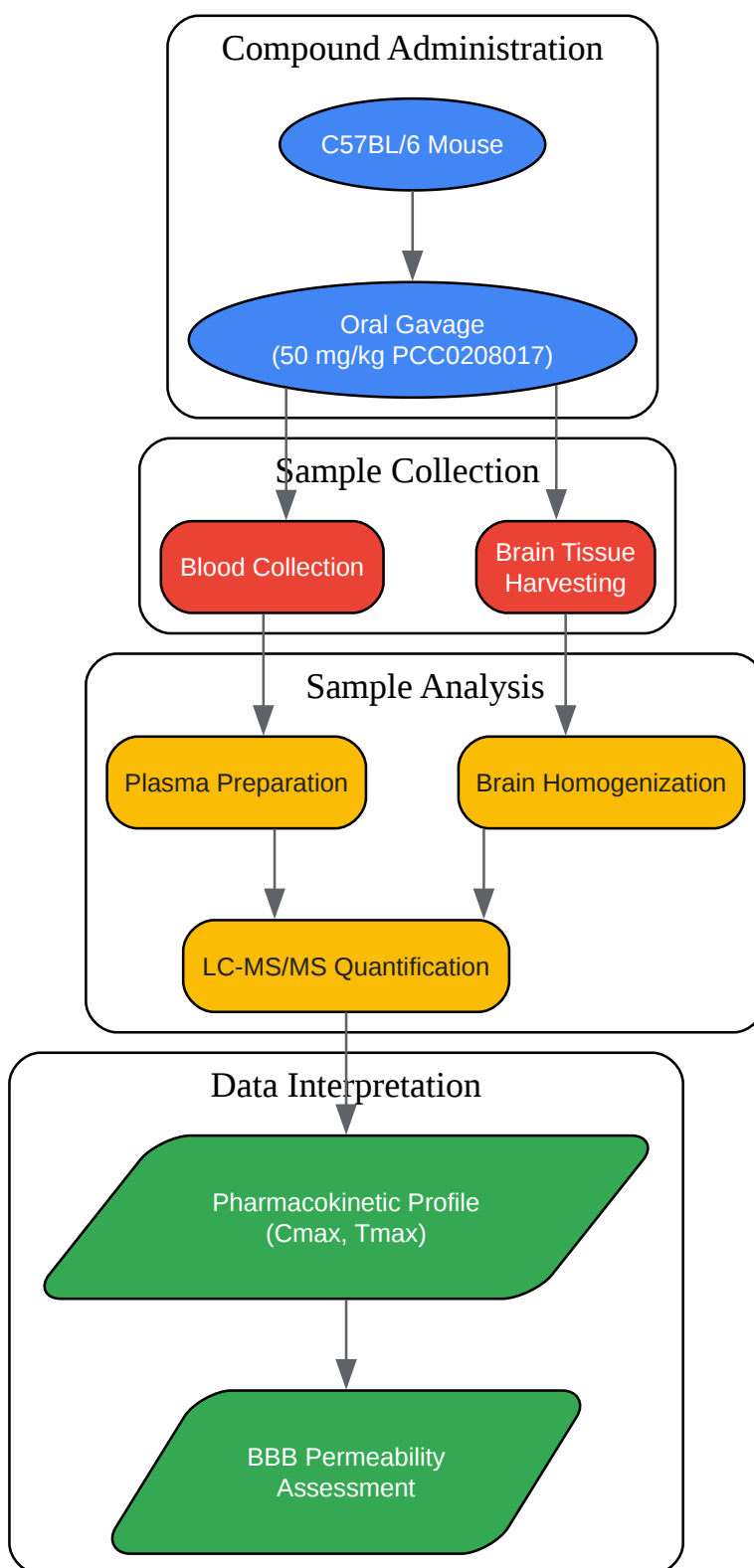
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **PCC0208017** in glioma cells and the workflow of the in vivo pharmacokinetic study.



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Figure 1: PCC0208017 Mechanism of Action in Glioma Cells.



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Figure 2: In Vivo Pharmacokinetic Study Workflow.

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